molecular formula C16H15BrO3S3 B2510702 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate CAS No. 301194-00-3

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate

Cat. No.: B2510702
CAS No.: 301194-00-3
M. Wt: 431.38
InChI Key: FYMNIICNPOPIAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(1,3-dithian-2-yl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dithiols.

Scientific Research Applications

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is used in various scientific research applications due to its unique structure:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes. For example, in pharmaceutical development, it may interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithian-2-yl)phenyl 4-chlorobenzenesulfonate
  • 4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate
  • 4-(1,3-Dithian-2-yl)phenyl 4-iodobenzenesulfonate

Uniqueness

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogens. This makes it a valuable compound in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

[4-(1,3-dithian-2-yl)phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNIICNPOPIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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